molecular formula C9H8Br2O2 B14506814 Benzyl dibromoacetate CAS No. 64503-07-7

Benzyl dibromoacetate

Cat. No.: B14506814
CAS No.: 64503-07-7
M. Wt: 307.97 g/mol
InChI Key: QYFPTUAHIPBRJK-UHFFFAOYSA-N
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Description

Benzyl dibromoacetate is an organic compound with the molecular formula C9H8Br2O2. It is also known as acetic acid, 2,2-dibromo-, phenylmethyl ester. This compound is characterized by the presence of two bromine atoms attached to the acetate group and a benzyl group attached to the ester functionality. It is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl dibromoacetate can be synthesized through the bromination of benzyl acetate. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst or under specific conditions to ensure the selective bromination of the acetate group. The reaction is carried out in a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at a controlled temperature to achieve the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzyl dibromoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine (Br2) in the presence of a catalyst or under UV light.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

Scientific Research Applications

Benzyl dibromoacetate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzyl dibromoacetate involves the reactivity of its bromine atoms. These atoms can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophiles. This reactivity makes this compound a valuable tool in modifying biological molecules and studying enzyme mechanisms. The compound’s ability to undergo oxidation and reduction reactions also contributes to its versatility in chemical research .

Comparison with Similar Compounds

Uniqueness: this compound’s unique combination of two bromine atoms and a benzyl ester group provides it with distinct reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

64503-07-7

Molecular Formula

C9H8Br2O2

Molecular Weight

307.97 g/mol

IUPAC Name

benzyl 2,2-dibromoacetate

InChI

InChI=1S/C9H8Br2O2/c10-8(11)9(12)13-6-7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

QYFPTUAHIPBRJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(Br)Br

Origin of Product

United States

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